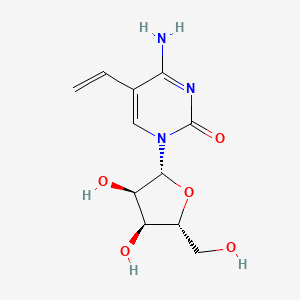
5-Vinylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Vinylcytidine is a cytidine nucleoside analog, characterized by the presence of a vinyl group attached to the cytidine molecule. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure allows it to interact with biological systems in ways that can inhibit certain enzymatic activities, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylcytidine typically involves the modification of cytidine. One common method includes the vinylation of cytidine using vinyl halides under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, which facilitates the coupling of the vinyl group to the cytidine molecule. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions: 5-Vinylcytidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives.
科学的研究の応用
5-Vinylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: It serves as an inhibitor of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation. This makes it useful in studying gene expression and epigenetic modifications.
Medicine: Due to its ability to inhibit DNA methyltransferases, this compound has potential anti-cancer properties. It is being investigated for its role in cancer therapy, particularly in targeting cancer cells with abnormal DNA methylation patterns.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
The primary mechanism by which 5-Vinylcytidine exerts its effects is through the inhibition of DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that can regulate gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, which can be beneficial in treating diseases like cancer where abnormal methylation is a factor. The compound interacts with the active site of the enzyme, preventing it from binding to DNA and carrying out its methylation function.
類似化合物との比較
5-Vinylcytidine can be compared to other cytidine analogs such as:
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-cancer properties.
Decitabine: A well-known DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Similar to decitabine, it is used in the treatment of myelodysplastic syndromes and works by incorporating into DNA and RNA, leading to the inhibition of DNA methyltransferases.
Uniqueness: What sets this compound apart is its vinyl group, which provides unique reactivity and potential for modification. This structural feature allows for a broader range of chemical reactions and applications compared to other cytidine analogs.
特性
分子式 |
C11H15N3O5 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |
InChIキー |
YTTDEFJIZQEXBA-FDDDBJFASA-N |
異性体SMILES |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


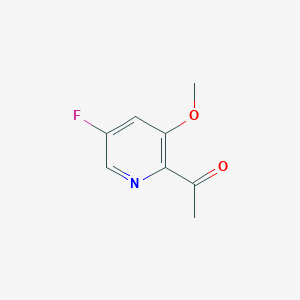
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
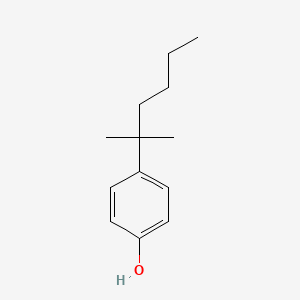
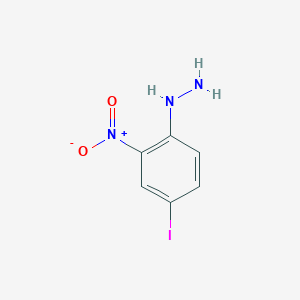

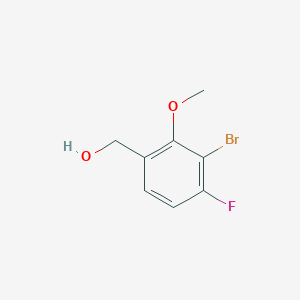
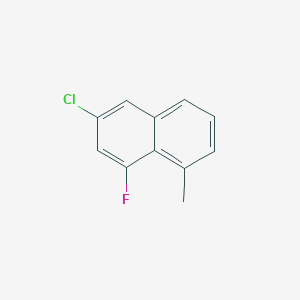
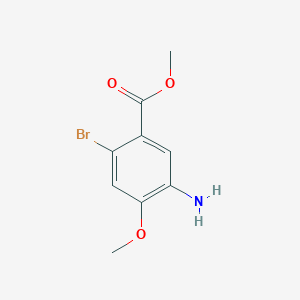
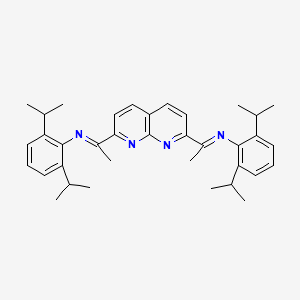
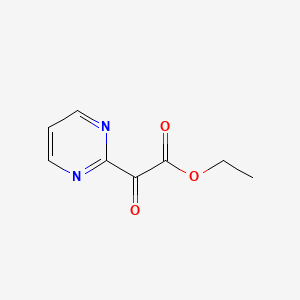
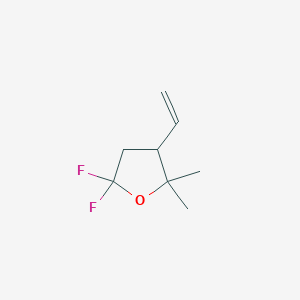
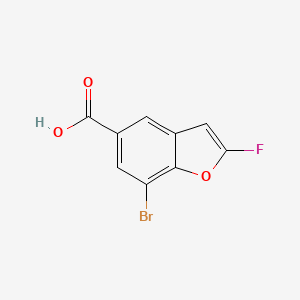
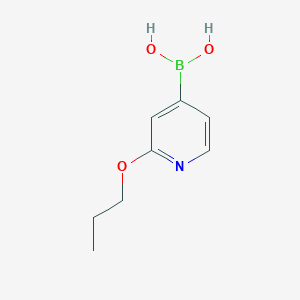
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
